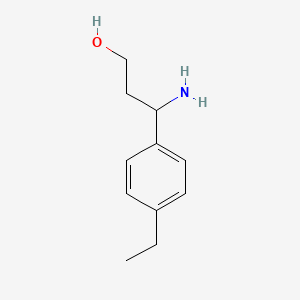

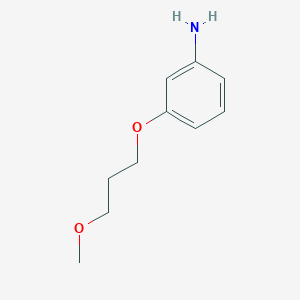

3-(3-Methoxypropoxy)aniline

Overview

Description

“3-(3-Methoxypropoxy)aniline” is a chemical compound used in laboratory settings and in the manufacture of chemical compounds .

Molecular Structure Analysis

The molecular weight of “3-(3-Methoxypropoxy)aniline” is 181.23 . The InChI code is 1S/C10H15NO2/c1-12-6-3-7-13-10-5-2-4-9(11)8-10/h2,4-5,8H,3,6-7,11H2,1H3 .Physical And Chemical Properties Analysis

“3-(3-Methoxypropoxy)aniline” is a liquid at room temperature .Scientific Research Applications

Fluorescent Sensors for Biological Systems

One notable application involves the development of a novel Schiff-base fluorescent sensor derived from methoxy-aniline derivatives for detecting aluminum(III) ions in living cells. The sensor, characterized by enhanced fluorescence upon aluminum ion binding, demonstrates potential for monitoring Al3+ concentrations within biological environments. This advancement could aid in studying the biological roles and toxicological impacts of aluminum ions (Jianfei Tian et al., 2015).

Supercapacitor Electrode Materials

Research on nanocomposite materials combining graphene with polyaniline derivatives, including methoxy-aniline, has shown promising results for supercapacitor applications. These materials exhibit significant improvements in specific capacitance and energy delivery rates, highlighting their potential in developing advanced energy storage solutions (Punya A. Basnayaka et al., 2013).

Molecular Structure and Spectroscopy

In the realm of molecular spectroscopy, methoxy-aniline derivatives have been synthesized and analyzed to understand their structural and spectral properties. These studies, involving techniques like FTIR and NMR, contribute to the fundamental understanding of molecular structures and are crucial for designing more efficient materials and chemical compounds (Kürşat Efil & Yunus Bekdemir, 2014).

Water Decontamination

Aniline derivatives, including methoxy-aniline compounds, have been investigated for their reactivity with advanced oxidation processes like sulfate radical anion oxidation. Such studies are vital for environmental applications, particularly in decontaminating water from hazardous substances found in pharmaceuticals and industrial waste (Moussa Mahdi Ahmed et al., 2012).

Safety and Hazards

Mechanism of Action

Target of Action

The primary targets of 3-(3-Methoxypropoxy)aniline are currently unknown. This compound is a relatively new chemical entity and research into its specific targets is ongoing .

Mode of Action

Like other aniline derivatives, it may interact with various enzymes and receptors in the body .

Biochemical Pathways

As research progresses, more information about the specific pathways this compound affects will likely become available .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 3-(3-Methoxypropoxy)aniline are not yet fully known. As a small molecule, it is expected to have good absorption and distribution throughout the body. The metabolism and excretion of this compound will depend on its specific chemical structure and the enzymes present in the body .

Action Environment

The action, efficacy, and stability of 3-(3-Methoxypropoxy)aniline can be influenced by various environmental factors. These can include the pH of the environment, the presence of other chemicals or drugs, and the specific characteristics of the individual’s body .

properties

IUPAC Name |

3-(3-methoxypropoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2/c1-12-6-3-7-13-10-5-2-4-9(11)8-10/h2,4-5,8H,3,6-7,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZSOJALGYPNCKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCOC1=CC=CC(=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20655930 | |

| Record name | 3-(3-Methoxypropoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20655930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-Methoxypropoxy)aniline | |

CAS RN |

1023277-27-1 | |

| Record name | 3-(3-Methoxypropoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20655930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl 4-[4-(hydroxymethyl)pyridin-2-yl]piperazine-1-carboxylate](/img/structure/B1498900.png)